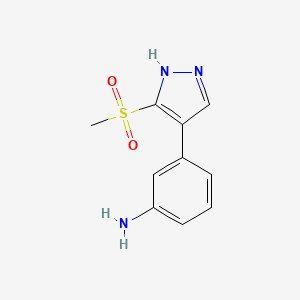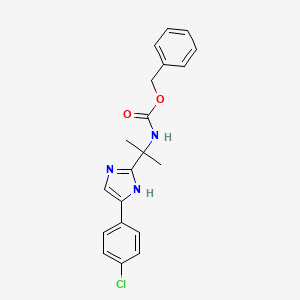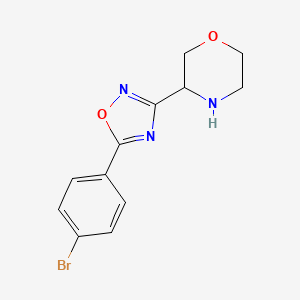
3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine is a heterocyclic compound that contains both an oxadiazole ring and a morpholine ring. The presence of the bromophenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with ethyl chloroformate to form an intermediate, which then undergoes cyclization with morpholine to yield the target compound. The reaction is usually carried out under reflux conditions in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions due to the presence of the oxadiazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Cycloaddition Reactions: These reactions typically require a catalyst such as copper(I) iodide and are carried out under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.
Oxidation and Reduction: Products include oxidized or reduced forms of the oxadiazole ring.
Cycloaddition Reactions: Products include various cycloadducts depending on the reactants used.
Aplicaciones Científicas De Investigación
3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is investigated for its use in the development of organic semiconductors and liquid crystal materials.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of 3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and morpholine rings. These interactions can modulate biological pathways, leading to its observed pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Similar in structure but contains an isoxazole ring instead of an oxadiazole ring.
5-(4-Bromophenyl)-1,2,4-oxadiazole: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity.
4-Bromophenylmorpholine: Lacks the oxadiazole ring, limiting its applications in cycloaddition reactions.
Uniqueness
3-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)morpholine is unique due to the combination of the oxadiazole and morpholine rings, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.
Propiedades
Fórmula molecular |
C12H12BrN3O2 |
|---|---|
Peso molecular |
310.15 g/mol |
Nombre IUPAC |
3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]morpholine |
InChI |
InChI=1S/C12H12BrN3O2/c13-9-3-1-8(2-4-9)12-15-11(16-18-12)10-7-17-6-5-14-10/h1-4,10,14H,5-7H2 |
Clave InChI |
CEPOQJBSPQSGBC-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)C2=NOC(=N2)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-[1,2,3]thiadiazolo[5,4-b]pyridine](/img/structure/B15056562.png)
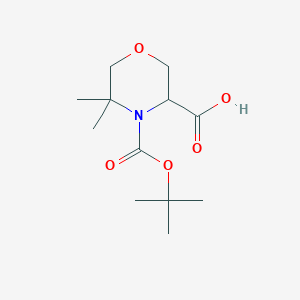

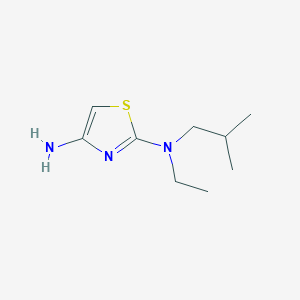

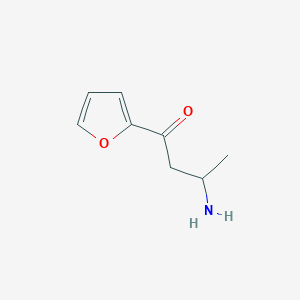
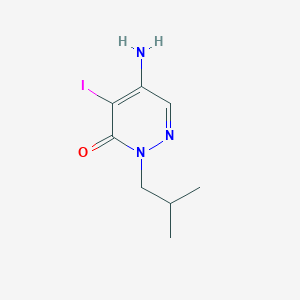


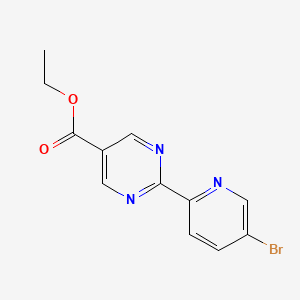
![6-Ethoxy-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B15056621.png)
